N,1,5-trimethyl-1H-pyrazol-4-amine
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Overview
Description
N,1,5-trimethyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-trimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 3,5-dimethyl-1-phenylpyrazole with hydrazine hydrate can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,1,5-trimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
N,1,5-trimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N,1,5-trimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms. In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
1,3,5-trimethyl-1H-pyrazol-4-amine: Similar in structure but differs in its substitution pattern, leading to different chemical and biological properties.
Uniqueness
N,1,5-trimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,1,5-trimethylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-5-6(7-2)4-8-9(5)3/h4,7H,1-3H3 |
InChI Key |
OQYFORHQVNJINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC |
Origin of Product |
United States |
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